molecular formula C16H15N5O4S B2617061 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1396758-31-8

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2617061
CAS No.: 1396758-31-8
M. Wt: 373.39
InChI Key: ABUOFPUFKNLYLE-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a small molecule compound with a molecular formula of C16H15N5O4S and a molecular weight of 373.4 g/mol . It features a pyridazinone core, a privileged scaffold in medicinal chemistry known for its diverse range of biological actions and potential therapeutic applications . While research on this specific molecule is emerging, the pyridazinone pharmacophore is of significant interest in several areas of drug discovery. Compounds based on the pyridazinone structure are actively being investigated for their role in modulating challenging oncology targets. For instance, pyridazinone-derived compounds have been explored for their potential to inhibit the expression and/or activity of the MYC family of transcription factors, which are drivers in many cancers and have historically been considered "undruggable" . Furthermore, the pyridazinone scaffold is a key component in other research areas, including the development of anti-inflammatory agents. Related compounds have been designed to target enzymes like carbonic anhydrases (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), representing a multi-target strategy for treating inflammatory conditions . Another research avenue involves the discovery of covalent inhibitors, where a halogenated pyridazinone group has been shown to bind to specific cysteine residues on target proteins, such as PRMT5, to disrupt protein-protein interactions . This compound is provided for research purposes to further explore these and other biological mechanisms. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c22-13-3-1-6-18-21(13)7-2-5-17-15(24)12-9-25-16(19-12)20-14(23)11-4-8-26-10-11/h1,3-4,6,8-10H,2,5,7H2,(H,17,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUOFPUFKNLYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis. The process involves the preparation of intermediates which are subsequently coupled to form the final product. Specific reagents and catalysts are used at different stages to achieve the desired reactions.

  • Step 1: : Synthesis of the thiophene-3-carboxamide intermediate involves the reaction of thiophene-3-carboxylic acid with an amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Step 2: : The oxazole ring is formed through cyclization reactions, often involving a nitrile and an alcohol or amine under acidic or basic conditions.

  • Step 3: : The final step involves the formation of the propyl linkage to the oxopyridazinyl group, typically through a nucleophilic substitution reaction using a halide intermediate.

Industrial Production Methods

For industrial-scale production, flow chemistry or batch processing techniques may be used. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability. Catalysts and automation can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the oxazole or thiophene rings, yielding sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the pyridazinone ring, leading to the formation of dihydropyridazine derivatives.

  • Substitution: : The functional groups present allow for various substitution reactions, especially nucleophilic aromatic substitution on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride as reducing agents.

  • Substitution: : Halides, organometallic reagents, or bases like sodium hydride for deprotonation steps.

Major Products Formed

The major products include oxidized sulfoxides or sulfones, reduced pyridazine derivatives, and various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its diverse reactivity makes it useful in organic synthesis and materials science.

Biology

Potential biological applications include acting as a scaffold for designing enzyme inhibitors or receptor ligands due to its functional groups that can interact with biological macromolecules.

Medicine

In medicine, this compound may be explored for its pharmacological properties

Industry

Industrially, it could be used in the development of new materials, such as polymers or dyes, benefiting from its unique functional group combinations.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action depends on its application. In biological systems, it could interact with enzymes, altering their activity by binding to the active site or allosteric sites. Its interaction with cellular pathways could influence signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • Pyridazinone Derivatives: The compound shares a pyridazinone core with Example 18 from (N-{2-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}-N-[3-(1H-1,2,3-triazol-4-yl)propyl]acetamide), which also contains a pyridazine-related scaffold. However, the latter incorporates a pyridopyrimidine system and a triazole group, suggesting divergent biological targets .
  • Oxazole and Thiophene Moieties : The oxazole-thiophene hybrid is absent in the perfluorinated sulfonamides listed in (e.g., [68555-78-2], [50598-28-2]), which instead prioritize fluorinated alkyl chains and sulfonamide groups for surfactant or material science applications .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Potential Applications Reference
Target Compound Pyridazinone-oxazole Pyridazinone, oxazole, thiophene-carboxamido Medicinal chemistry (speculative) N/A
Example 18 () Pyridopyrimidine-triazole Pyridopyrimidine, triazole, acetamide Kinase inhibition (speculative)
[68555-78-2] () Perfluorinated sulfonamide Tridecafluorohexane-sulfonamide, dimethylaminopropyl Industrial surfactants

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources directly address the target compound’s properties or biological activity. The comparisons are extrapolated from structural analogs, which limits authoritative conclusions.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular architecture that includes:

  • Pyridazine moiety : Contributes to the compound's potential for interacting with biological targets.
  • Thiophene ring : Known for its role in enhancing biological activity.
  • Carboxamide groups : Implicated in various pharmacological effects.

Molecular Formula

The molecular formula of this compound is C15_{15}H16_{16}N4_{4}O4_{4}S, with a molecular weight of approximately 348.38 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyridazine derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including:

Cell Line IC50 (μM) Mechanism of Action
A27804.47 - 52.8Tubulin inhibition
MCF-710 - 30Cell cycle arrest

These compounds interact with tubulin, inhibiting its polymerization and inducing cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may bind to specific enzymes or receptors involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : By affecting signaling cascades, it could lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have been noted for their anti-inflammatory effects. They may inhibit pathways involved in inflammation by modulating the activity of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Study 1: Synthesis and Evaluation

A study synthesized a series of oxazinonaphthalene derivatives, evaluating their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications in the molecular structure significantly impacted biological activity, with some compounds exhibiting IC50 values as low as 4.47 μM against ovarian carcinoma cells .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with tubulin. These studies suggest that the compound fits well into the colchicine-binding site, supporting its potential as a tubulin inhibitor .

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